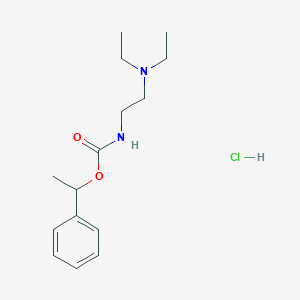
1-Phenylethyl (2-(diethylamino)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride, (-)- (9CI) is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.8242 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-(diethylamino)ethylamine with phenyl chloroformate to form the corresponding carbamate ester. This reaction typically occurs under controlled conditions with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
Carbamic acid, 2-(dimethylamino)ethyl ester: This compound differs in the amine group, which can affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
101491-65-0 |
|---|---|
Molekularformel |
C15H25ClN2O2 |
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
1-phenylethyl N-[2-(diethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
InChI-Schlüssel |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)OC(C)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






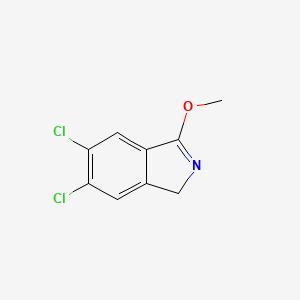
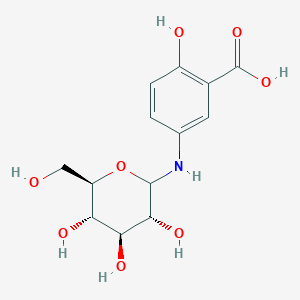

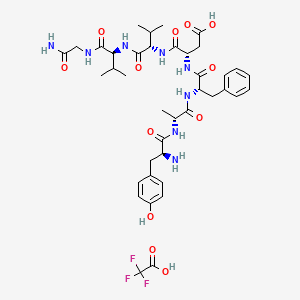
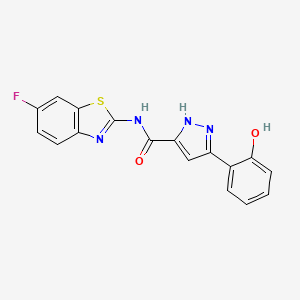
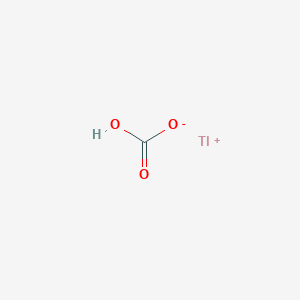
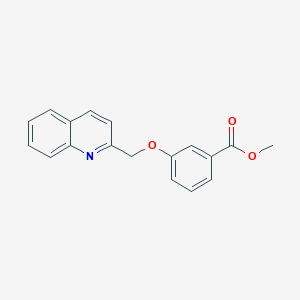
![N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)


